Welcome to the BenchChem Online Store!
molecular formula C10H9ClO2 B8651912 4-(2-Oxopropyl)benzoyl chloride CAS No. 74733-17-8

4-(2-Oxopropyl)benzoyl chloride

Cat. No. B8651912
M. Wt: 196.63 g/mol
InChI Key: SMGZDWCSIBBGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04753962

Procedure details

Thionyl chloride (1.45 ml) was added to 4-acetonylbenzoic acid (3.56 g) in benzene and the mixture refluxed for 1 hour. Benzene was evaporated to give the title compound as a yellow oil, 2.61 g, (bp 135°-140°/0.5 mm). γ (CDCl3) 7.78 (3H, s), 6.17 (2H, s), 2.63 (2H, d, J=9 Hz), 1.88 (2H, d, J=9 Hz).
Quantity
1.45 mL
Type
reactant
Reaction Step One
Name
4-acetonylbenzoic acid
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH2:5]([C:9]1[CH:17]=[CH:16][C:12]([C:13](O)=[O:14])=[CH:11][CH:10]=1)[C:6]([CH3:8])=[O:7]>C1C=CC=CC=1>[CH2:5]([C:9]1[CH:17]=[CH:16][C:12]([C:13]([Cl:3])=[O:14])=[CH:11][CH:10]=1)[C:6]([CH3:8])=[O:7]

Inputs

Step One
Name
Quantity
1.45 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
4-acetonylbenzoic acid
Quantity
3.56 g
Type
reactant
Smiles
C(C(=O)C)C1=CC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Benzene was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)C)C1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.